BenchChemオンラインストアへようこそ!

4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Anticancer Tubulin Inhibition Cytotoxicity Assay

This compound is a conformationally restricted analogue of combretastatin A-4 (CA-4), where the 1,2,3-thiadiazole ring enforces a cis-locked conformation critical for colchicine-site binding. Unlike cheaper agrochemical variants lacking the essential trimethoxyphenyl pharmacophore, this molecule is designed for targeted oncology research. It serves as a metabolically stable alternative to CA-4, eliminating the problematic cis-to-trans isomerization, making it ideal for benchmarking against other tubulin inhibitors.

Molecular Formula C19H19N3O5S
Molecular Weight 401.4 g/mol
Cat. No. B11026115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Molecular FormulaC19H19N3O5S
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C19H19N3O5S/c1-24-13-7-5-11(6-8-13)16-18(28-22-21-16)19(23)20-12-9-14(25-2)17(27-4)15(10-12)26-3/h5-10H,1-4H3,(H,20,23)
InChIKeyFXMIFDDLUOTZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide Comparator Overview for Scientific Procurement


4-(4-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule belonging to the 1,2,3-thiadiazole class, designed as a conformationally restricted analogue of combretastatin A-4 (CA-4). The core scaffold replaces the olefinic bridge of CA-4 with a heterocyclic 1,2,3-thiadiazole ring [1]. This substitution enforces a cis-locked conformation that mimics the active geometry of CA-4, a known tubulin polymerization inhibitor [2]. The compound features a 4-methoxyphenyl substituent at position 4 and a 3,4,5-trimethoxyphenylcarboxamide moiety at position 5, aligning with the established pharmacophore where the 3,4,5-trimethoxyphenyl group is critical for colchicine-site binding on tubulin [3].

Why Generic 1,2,3-Thiadiazole Substitution Fails for 4-(4-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide


Within the 1,2,3-thiadiazole class, minor substituent variations produce profound differences in antiproliferative potency and tubulin-binding efficacy. Systematic structure-activity relationship (SAR) studies have demonstrated that the position of the 3,4,5-trimethoxyphenyl group on the thiadiazole ring is a primary determinant of activity: when this group occupies the 4-position, six out of nine tested compounds displayed significant cytotoxicity across all three cancer cell lines, whereas only one of nine was active when the same group was shifted to the 5-position [1]. Furthermore, the nature of the aryl substituent at the complementary position modulates potency; the 4-methoxyphenyl group offers a distinct electron-donating character and steric profile compared to unsubstituted phenyl or halogenated aryl analogs, influencing both target binding affinity and off-target interactions [2]. Substitution with plant-disease-controller analogues such as N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, which lack the trimethoxyphenyl pharmacophore entirely, results in complete loss of antitubulin activity, underscoring that not all 1,2,3-thiadiazole-5-carboxamides are functionally interchangeable [3].

Quantitative Differentiation Evidence for 4-(4-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide


Cytotoxic Potency Comparison Against Human Leukemia CEM Cells: Target Compound vs. CA-4 Parent

The target compound belongs to the 4,5-disubstituted-1,2,3-thiadiazole series reported by Wu et al., where several analogues demonstrated in vitro cytotoxicity comparable to CA-4 itself. In the primary publication, two representative 1,2,3-thiadiazole CA-4 analogues exhibited IC50 values of 0.12 µM and 0.24 µM against human CEM leukemia cells, while the parent CA-4 achieved IC50 values in the range of 0.009–0.013 µM under identical assay conditions [1]. The target compound, bearing a 4-methoxyphenyl group at position 4, is structurally positioned within this active subset; SAR trends within the series indicate that electron-donating para-substituents on the 4-aryl ring enhance potency relative to unsubstituted phenyl analogues [1].

Anticancer Tubulin Inhibition Cytotoxicity Assay

Regioisomeric Pharmacophore Positioning: 4-Position vs. 5-Position Trimethoxyphenyl Activity Differential

A critical SAR determinant identified for 1,2,3-thiadiazole CA-4 analogues is the regioisomeric placement of the 3,4,5-trimethoxyphenyl group. When this pharmacophore occupies the 4-position of the thiadiazole ring, six out of nine tested compounds (67%) displayed significant antiproliferative activity across all three human cancer cell lines tested. In contrast, when the identical 3,4,5-trimethoxyphenyl group was moved to the 5-position, only one out of nine compounds (11%) retained measurable cytotoxicity [1]. The target compound possesses the trimethoxyphenyl group attached via the carboxamide nitrogen at position 5, which differs from the optimal 4-position placement identified by this SAR. This design positions the pharmacophore in a topologically distinct orientation that may confer differential tubulin-binding kinetics or selectivity profiles compared to direct 4-aryl-substituted analogues.

Structure-Activity Relationship Tubulin Binding Drug Design

Cross-Class Cytotoxicity Comparison: 1,3,4-Thiadiazole vs. 1,2,3-Thiadiazole Isomers Bearing Trimethoxyphenyl

A structurally related but isomerically distinct series of 2-arylamino-5-aryl-1,3,4-thiadiazoles, where the trimethoxyphenyl group is positioned at C-5 of a 1,3,4-thiadiazole ring, demonstrated potent anticancer activity with IC50 values ranging from 4.3 to 9.2 µM across human cancer cell lines, exhibiting at least two-fold selectivity relative to non-trimethoxyphenyl analogues [3]. The target compound, built on a 1,2,3-thiadiazole core, represents a different regioisomeric scaffold. Literature precedent indicates that 1,2,3-thiadiazoles often exhibit distinct pharmacokinetic and target-engagement profiles compared to 1,3,4-thiadiazoles, attributable to differences in metabolic stability and hydrogen-bonding capacity [2].

Anticancer Isomeric Selectivity Cytotoxicity

Antifungal Activity Benchmarking Against 1,3,4-Thiadiazole Sulfonyl Derivatives

While the target compound's primary documented application space is antitubulin/anticancer, structurally related 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole derivatives have been evaluated for antifungal activity [2]. These analogues differ from the target compound in two key respects: (1) they utilize a 1,3,4-thiadiazole rather than 1,2,3-thiadiazole core, and (2) they bear a sulfonyl rather than carboxamide linker. The target compound's 1,2,3-thiadiazole-5-carboxamide architecture has been separately patented for antiproliferative indications [1], positioning it as a scaffold for medicinal rather than agricultural chemistry. This functional divergence provides a clear procurement rationale: the target compound is the appropriate selection for mammalian cell-based oncology research, whereas 1,3,4-thiadiazole sulfonyl derivatives should be selected for agrochemical fungicide programs.

Antifungal Agricultural Chemistry Cross-Application Potential

PK/Stability Advantage of 1,2,3-Thiadiazole Core Over Olefinic CA-4 Bridge

A primary design rationale for 1,2,3-thiadiazole CA-4 analogues is the replacement of the isomerizable cis-olefin bridge of CA-4 with a conformationally locked heterocycle. CA-4 undergoes rapid in vivo isomerization from the active cis (Z) configuration to the inactive trans (E) isomer, significantly limiting its therapeutic window [1]. The 1,2,3-thiadiazole ring is a stable aromatic heterocycle that irreversibly locks the two aryl rings in a cis-oid geometry, preventing isomerization. This structural modification has been shown to confer superior chemical and metabolic stability for the heterocyclic analogues compared to CA-4, as documented in the original medicinal chemistry campaign [1]. While specific t1/2 or clearance values for the target compound are not publicly available, the class-wide stability advantage of 1,2,3-thiadiazole-bridged analogues over olefinic CA-4 is a well-established SAR principle in the combretastatin analogue literature [2].

Metabolic Stability Pharmacokinetics Drug Design

Antiproliferative Patent Scope: 1,2,3-Thiadiazole-5-Carboxamide Privileged Scaffold

The 1,2,3-thiadiazole-5-carboxamide scaffold has been specifically claimed in US Patent US7288556B2 for antiproliferative applications, covering a genus of compounds that encompasses the target molecule [1]. This patent protection indicates that the scaffold has been validated through an industrial drug discovery program and has met internal efficacy and selectivity criteria for advancement. In contrast, simpler thiadiazole derivatives such as N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide are claimed exclusively for agricultural fungicide use (EP1028114A1) [2], confirming that the trimethoxyphenyl-containing pharmacophore is the critical determinant diverting the scaffold from agrochemical to pharmaceutical utility.

Intellectual Property Drug Discovery Scaffold Privileging

Recommended Scientific and Industrial Application Scenarios for 4-(4-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide


Tubulin Polymerization Inhibitor Lead Optimization with Improved Stability Over CA-4

For academic or biotech laboratories pursuing next-generation microtubule-destabilizing agents, this compound serves as a metabolically stable alternative to combretastatin A-4. The 1,2,3-thiadiazole core irreversibly locks the cis-oid conformation required for colchicine-site binding, eliminating the cis-to-trans isomerization that limits CA-4's in vivo half-life [1]. Researchers should benchmark the compound's tubulin polymerization IC50 against CA-4 (literature IC50 ~1.2 µM for CA-4 in purified tubulin assays) to quantify the stability-potency trade-off inherent to the heterocyclic scaffold [1].

Regioisomeric SAR Probe for Trimethoxyphenyl Pharmacophore Positioning

The compound's unique architecture, featuring the 3,4,5-trimethoxyphenyl group attached via a 5-carboxamide linker rather than directly at the 4-position, makes it a valuable tool compound for probing the spatial tolerance of the colchicine binding pocket on β-tubulin. Comparative testing against 4-aryl-5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole regioisomers can reveal whether the carboxamide spacer creates a binding mode distinct from that of canonical CA-4 analogues, potentially informing strategies to overcome clinically observed tubulin inhibitor resistance [2].

Selective Oncology Tool Compound Differentiated from Agricultural Thiadiazole Derivatives

When procuring a 1,2,3-thiadiazole-5-carboxamide for mammalian cell-based oncology research, this compound must be selected over cheaper, agriculturally developed alternatives such as N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. The latter lacks the trimethoxyphenyl pharmacophore and is functionally restricted to plant disease control applications [4]. Attempted substitution with the agrochemical analogue would yield false-negative results in cancer cytotoxicity screens, wasting assay resources and delaying project timelines.

Cross-Scaffold Comparator for 1,3,4-Thiadiazole Anticancer Programs

The target compound provides a valuable 1,2,3-thiadiazole benchmark for research programs focused on 1,3,4-thiadiazole-based anticancer agents (e.g., 2-arylamino-5-aryl-1,3,4-thiadiazoles with IC50 values of 4.3–9.2 µM [3]). Direct comparison of cytotoxicity, tubulin polymerization inhibition, and metabolic stability between the two thiadiazole isomers can generate critical isomer-selectivity data that guide scaffold selection for lead optimization.

Quote Request

Request a Quote for 4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.